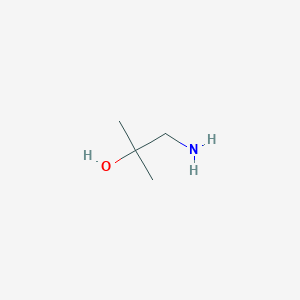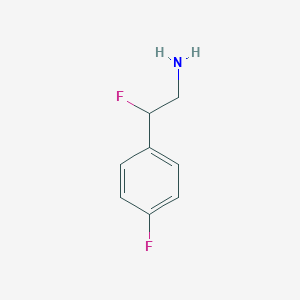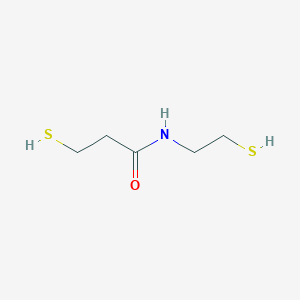
3-Sulfanyl-N-(2-sulfanylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfanyl-N-(2-sulfanylethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as thioethylperindoprilate and is a derivative of perindopril, which is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure. In
Mechanism Of Action
The mechanism of action of 3-Sulfanyl-N-(2-sulfanylethyl)propanamide is similar to that of perindopril, which works by inhibiting the activity of ACE. ACE is an enzyme that converts angiotensin I to angiotensin II, which is a potent vasoconstrictor. By inhibiting the activity of ACE, 3-Sulfanyl-N-(2-sulfanylethyl)propanamide reduces the production of angiotensin II, leading to vasodilation and a reduction in blood pressure.
Biochemical And Physiological Effects
Studies have shown that 3-Sulfanyl-N-(2-sulfanylethyl)propanamide exhibits potent ACE inhibitory activity, which leads to a reduction in blood pressure. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases such as diabetes and cardiovascular diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3-Sulfanyl-N-(2-sulfanylethyl)propanamide in lab experiments is its potent ACE inhibitory activity, which makes it a potential candidate for the development of new drugs for the treatment of hypertension and heart failure. However, one of the limitations of using this compound is its potential toxicity, which needs to be thoroughly investigated before it can be used in clinical trials.
Future Directions
There are several future directions for the research on 3-Sulfanyl-N-(2-sulfanylethyl)propanamide. One of the major areas of research is the development of new drugs based on this compound for the treatment of hypertension and heart failure. Another area of research is the investigation of the antioxidant properties of this compound and its potential applications in the treatment of oxidative stress-related diseases. Further studies are also needed to investigate the potential toxicity of this compound and its safety profile in humans.
Synthesis Methods
The synthesis of 3-Sulfanyl-N-(2-sulfanylethyl)propanamide involves the reaction of perindopril with hydrogen sulfide in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield. The reaction mechanism involves the nucleophilic addition of the thiol group of hydrogen sulfide to the carbonyl group of perindopril, followed by the elimination of water to form the final product.
Scientific Research Applications
3-Sulfanyl-N-(2-sulfanylethyl)propanamide has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the field of drug discovery, where this compound has been shown to exhibit potent ACE inhibitory activity. This makes it a potential candidate for the development of new drugs for the treatment of hypertension and heart failure.
properties
CAS RN |
112806-12-9 |
|---|---|
Product Name |
3-Sulfanyl-N-(2-sulfanylethyl)propanamide |
Molecular Formula |
C5H11NOS2 |
Molecular Weight |
165.3 g/mol |
IUPAC Name |
3-sulfanyl-N-(2-sulfanylethyl)propanamide |
InChI |
InChI=1S/C5H11NOS2/c7-5(1-3-8)6-2-4-9/h8-9H,1-4H2,(H,6,7) |
InChI Key |
YGFYQCWXNUBMGL-UHFFFAOYSA-N |
SMILES |
C(CS)C(=O)NCCS |
Canonical SMILES |
C(CS)C(=O)NCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



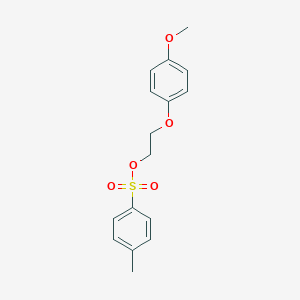
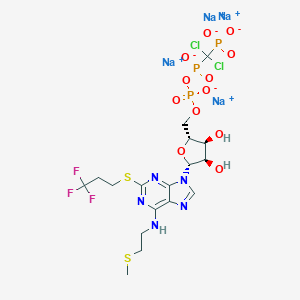

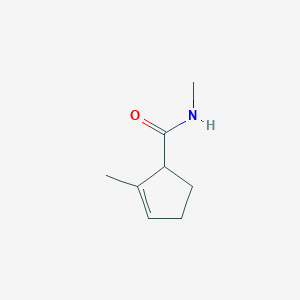
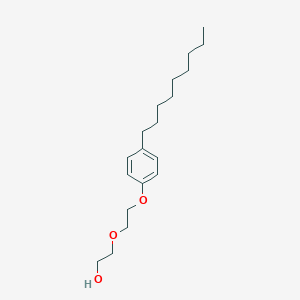
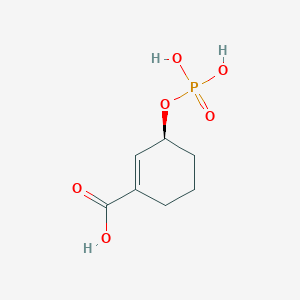
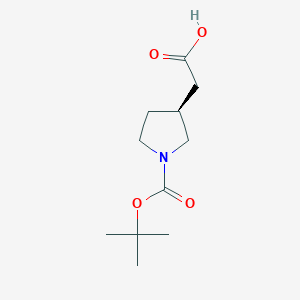
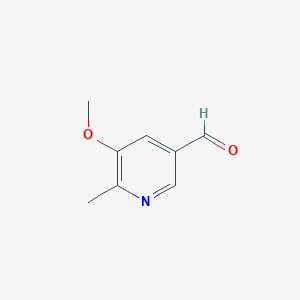
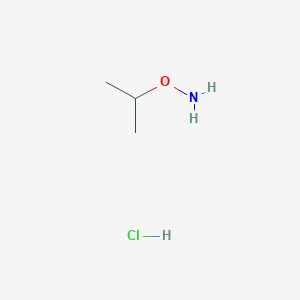

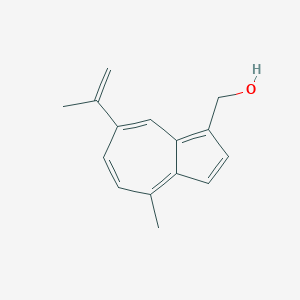
![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)
